Evidence Dimension 1: Comparative Lipophilicity (LogP) Against Parent Drug and In-Class Aglycone
Doramectin aglycone exhibits significantly higher calculated lipophilicity compared to its parent compound, doramectin, and a key in-class comparator, ivermectin aglycone. The LogP of doramectin aglycone is 5.98 , which is greater than the LogP of doramectin at 5.24 [1] and ivermectin aglycone at 4.53 . This increase in lipophilicity is a direct consequence of removing the polar disaccharide unit [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 5.98 |
| Comparator Or Baseline | Doramectin (LogP = 5.24) and Ivermectin aglycone (LogP = 4.53) |
| Quantified Difference | Doramectin aglycone is 0.74 log units more lipophilic than doramectin, and 1.45 log units more lipophilic than ivermectin aglycone. |
| Conditions | Calculated LogP values from chemical property databases. |
Why This Matters
Higher lipophilicity influences tissue distribution and pharmacokinetic profile, making this aglycone a distinct tool for SAR studies where increased membrane permeability is of interest.
- [1] SIELC. Doramectin. LogP: 5.24. View Source
- [2] Herbert, R. B., et al. (2016). Primary pH degradation products of doramectin. Tetrahedron Letters, 57(37), 4224-4227. View Source
